3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-13-6-4-7-14(12-13)25-22(27)21-20(24)19-18(17-10-5-11-28-17)15-8-2-3-9-16(15)26-23(19)29-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVQFYIHNQMXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a tetrahydrothienoquinoline backbone with an amino group and thiophene substitution, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that derivatives of thienoquinoline compounds demonstrate potent antifungal activity against various fungal strains such as Fusarium oxysporum and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds range from 6.25 µg/mL to 12.5 µg/mL, indicating strong antifungal potential .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 6.25 | Fusarium oxysporum |
| Compound B | 12.5 | Candida albicans |
| Compound C | 25 | Aspergillus niger |
Anticancer Activity
The structural modifications in thienoquinoline derivatives have been linked to anticancer properties. For example:
- Cytotoxicity Assays : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values reported for these compounds vary significantly based on their structural features.
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : Many thienoquinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways of pathogens.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS production has been implicated in the cytotoxic effects observed in cancer cells treated with these compounds.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various substituents on the thiophene and quinoline rings.
Key Findings:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl or methoxy) tends to enhance activity, while electron-withdrawing groups (e.g., nitro) may reduce it.
| Substituent | Activity Impact |
|---|---|
| Methyl | Increases activity |
| Nitro | Decreases activity |
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Study on Antifungal Properties : A study evaluated the antifungal activity against Fusarium oxysporum, revealing that modifications at the 4-position of the quinoline ring significantly improved potency .
- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects on various cancer cell lines and found that specific structural modifications led to enhanced selectivity and potency against tumor cells compared to normal cells .
Scientific Research Applications
The synthesis of thieno[2,3-b]quinoline derivatives has been extensively studied due to their promising biological activities. Various methods have been developed to synthesize these compounds, often involving multi-step reactions that incorporate different functional groups to enhance their pharmacological properties.
Notable Synthesis Method:
A typical synthesis involves the reaction of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazine hydrochloride and potassium hydroxide in an alcoholic medium. The product is then purified through recrystallization techniques to obtain high-purity compounds suitable for biological testing .
Anticancer Applications
One of the most significant applications of this compound is its anticancer activity. Research indicates that derivatives of thieno[2,3-b]quinoline exhibit potent antiproliferative effects against various cancer cell lines, including melanoma and breast cancer.
Case Studies:
-
Antiproliferative Activity :
- A study demonstrated that 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide showed strong inhibitory effects on phosphoinositide-specific phospholipase C-γ (PLC-γ), which is linked to cancer cell motility and dissemination. This compound exhibited significant activity against breast cancer cell lines, suggesting its potential as a targeted therapy for challenging cancers .
- Mechanisms of Action :
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Cell Lines Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 3-amino-N-(3-chlorophenyl)-5-oxo... | Antiproliferative | MCF-7 (Breast Cancer) | 10.5 | E. Leung et al., 2014 |
| 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)... | Antiproliferative | Melanoma | 8.0 | Joyce Hung et al., 2014 |
Other Potential Applications
Beyond anticancer properties, thieno[2,3-b]quinoline derivatives are being explored for other therapeutic applications:
-
Antimicrobial Activity :
- Preliminary studies indicate that these compounds may possess antimicrobial properties against a range of pathogens.
-
Neurological Disorders :
- Due to their ability to cross the blood-brain barrier, there is potential for these compounds in treating neurological disorders.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their modifications are summarized below:
Key Observations :
- Thiophen-2-yl vs. Aryl Groups : The thiophene moiety in the target compound may improve binding to sulfur-rich enzymatic pockets compared to phenyl or furyl groups .
- N-Substituents : The m-tolyl group (meta-methyl) offers moderate steric hindrance, whereas p-tolyl (para-methyl) or halogenated aryl groups (e.g., 4-Fluoro in ) influence solubility and target affinity.
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) in increases stability but may reduce nucleophilic reactivity compared to the thiophene in the target compound.
Preparation Methods
Cyclocondensation of Cyclohexanone with Malononitrile Derivatives
The tetrahydroquinoline scaffold is constructed via a modified Niementowski reaction. Cyclohexanone reacts with 2-cyanothioacetamide in the presence of ammonium acetate under refluxing ethanol, yielding 2-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-3-carbonitrile. This step proceeds via Knoevenagel condensation followed by intramolecular cyclization, with yields ranging from 65–72%.
Functionalization at Position 4
The introduction of the thiophen-2-yl group is achieved through a Suzuki-Miyaura coupling. The quinoline intermediate is brominated at position 4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by palladium-catalyzed coupling with thiophen-2-ylboronic acid. Optimal conditions employ Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene at 110°C, achieving 78–85% yield.
Installation of the Carboxamide Functionality
Hydrolysis of the Cyano Group
The 3-carbonitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid at reflux, followed by neutralization with sodium bicarbonate to yield 2-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-3-carboxylic acid.
Amide Bond Formation with m-Toluidine
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux, then reacted with m-toluidine in dichloromethane with triethylamine as a base. This step affords the final carboxamide product in 70–76% yield after recrystallization from ethanol.
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
Comparative studies of palladium catalysts (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) reveal that Pd(PPh₃)₄ in toluene maximizes coupling efficiency (85% yield) while minimizing side reactions. Lower temperatures (80°C) reduce decomposition but prolong reaction times to 24 hours.
Solvent and Base Effects in Amidation
Polar aprotic solvents (DMF, DMSO) improve acyl chloride stability but necessitate rigorous drying. Dichloromethane with triethylamine achieves superior amidation yields (76%) compared to THF or acetonitrile.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, methanol/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Challenges and Alternative Routes
Regioselectivity in Bromination
Bromination at position 4 competes with position 6; however, steric hindrance from the thieno ring favors position 4 (9:1 selectivity).
Direct Amination vs. Cyano Hydrolysis
Alternative routes employing Ullmann coupling for direct amination of the cyano intermediate were explored but resulted in lower yields (45–50%) due to side-product formation.
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identify key functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and C-S-C at ~680 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve the thiophene protons (δ 6.8–7.5 ppm), tetrahydroquinoline carbons (δ 20–40 ppm), and m-tolyl aromatic signals (δ 2.3 ppm for methyl) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
Q. Advanced Consideration
- X-ray Crystallography : Resolve molecular geometry and hydrogen bonding patterns. For similar compounds, CCDC data (e.g., 1983315) validate bond angles (e.g., C9–C10–C11 = 110.0°) and torsional strain .
- 2D NMR (COSY, HSQC) : Map coupling between thiophene and quinoline protons to confirm regiochemistry .
How can regioselectivity challenges in thienoquinoline synthesis be mitigated?
Advanced Research Focus
Regioselectivity issues arise during cyclization and functionalization due to competing reactive sites. Strategies include:
- Steric Control : Use bulky directing groups (e.g., m-tolyl) to favor substitution at less hindered positions .
- Catalytic Modulation : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
- Temperature Gradients : Lower temperatures (e.g., 0–5°C) reduce side reactions in amidation steps .
What role does the m-tolyl group play in the compound’s reactivity and electronic properties?
Advanced Research Focus
The m-tolyl group:
- Electron Donation : The methyl substituent enhances electron density on the carboxamide, stabilizing intermediates during nucleophilic attacks .
- Steric Effects : Ortho-positions are blocked, directing further derivatization to the para position of the aryl ring .
- Solubility : Improves solubility in nonpolar solvents (e.g., dichloromethane), aiding purification .
How can crystallographic data resolve ambiguities in molecular geometry?
Q. Advanced Research Focus
- Single-Crystal XRD : Resolve bond lengths (e.g., C-S = 1.70–1.75 Å) and dihedral angles (e.g., thiophene/quinoline plane = 15–25°) to confirm fused-ring planarity .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π-π stacking between quinoline rings) to predict packing efficiency .
What in vitro assays are suitable for evaluating biological activity?
Q. Advanced Research Focus
- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ calculation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ <10 µM indicating potency .
How can computational methods predict binding modes with target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
